molecular formula C14H10O5 B107456 2-Formyl-3,5-dihydroxyphenyl benzoate CAS No. 32292-78-7

2-Formyl-3,5-dihydroxyphenyl benzoate

Cat. No.: B107456
CAS No.: 32292-78-7
M. Wt: 258.23 g/mol
InChI Key: NQGFNZGQTUVDDL-UHFFFAOYSA-N
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Description

2-Formyl-3,5-dihydroxyphenyl benzoate is an organic compound with the molecular formula C14H10O5. It is characterized by its unique structure, which includes a formyl group (-CHO) and two hydroxyl groups (-OH) attached to a phenyl ring, along with a benzoate ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

2-Formyl-3,5-dihydroxyphenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “2-Formyl-3,5-dihydroxyphenyl benzoate” and how to handle it safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-3,5-dihydroxyphenyl benzoate can be synthesized from 2,4,6-trihydroxybenzaldehyde and benzoyl chloride. The reaction typically involves the esterification of the hydroxyl groups of 2,4,6-trihydroxybenzaldehyde with benzoyl chloride under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3,5-dihydroxyphenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Formyl-3,5-dihydroxyphenyl benzoate involves its interaction with various molecular targets and pathways. The formyl and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its function in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-3,5-dihydroxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-formyl-3,5-dihydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-8-11-12(17)6-10(16)7-13(11)19-14(18)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGFNZGQTUVDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186032
Record name 2-Formyl-3,5-dihydroxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32292-78-7
Record name 2-(Benzoyloxy)-4,6-dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32292-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoyloxy-4,6-dihydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032292787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Formyl-3,5-dihydroxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-formyl-3,5-dihydroxyphenyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BENZOYLOXY-4,6-DIHYDROXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9KWM2RLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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